2-Cyclohexyl-1H-1,3-benzodiazole-4-carboxylic acid
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Overview
Description
2-Cyclohexyl-1H-1,3-benzodiazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C14H16N2O2. It is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-1H-1,3-benzodiazole-4-carboxylic acid typically involves the condensation of 1,2-phenylenediamine with cyclohexanecarboxylic acid under acidic conditions. This reaction forms the benzimidazole ring system, followed by carboxylation at the 4-position .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the condensation reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-1H-1,3-benzodiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products
Oxidation: N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Cyclohexyl-1H-1,3-benzodiazole-4-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-1H-1,3-benzodiazole-4-carboxylic acid involves interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Phenyl-1H-1,3-benzodiazole-4-carboxylic acid: Similar structure but with a phenyl group instead of a cyclohexyl group.
2-Methyl-1H-1,3-benzodiazole-4-carboxylic acid: Similar structure but with a methyl group instead of a cyclohexyl group.
Uniqueness
2-Cyclohexyl-1H-1,3-benzodiazole-4-carboxylic acid is unique due to its cyclohexyl group, which can influence its chemical reactivity and biological activity compared to other benzimidazole derivatives .
Properties
IUPAC Name |
2-cyclohexyl-1H-benzimidazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-14(18)10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBBBGUXXYXIHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(C=CC=C3N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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